3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile

GPCR Beta-2 Adrenergic Receptor Agonist

3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile is a heterocyclic building block belonging to the pyridazinecarbonitrile class, characterized by a 2-chlorophenoxy substituent at position 3 and a phenyl group at position 6 of the pyridazine core. Its molecular formula is C17H10ClN3O with a molecular weight of 307.7 g/mol, and it exhibits a computed XLogP3-AA of 3.7, indicating moderate lipophilicity.

Molecular Formula C17H10ClN3O
Molecular Weight 307.74
CAS No. 338751-75-0
Cat. No. B2895633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile
CAS338751-75-0
Molecular FormulaC17H10ClN3O
Molecular Weight307.74
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC=C3Cl
InChIInChI=1S/C17H10ClN3O/c18-14-8-4-5-9-16(14)22-17-13(11-19)10-15(20-21-17)12-6-2-1-3-7-12/h1-10H
InChIKeyPLXKEYOPSJYORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile (CAS 338751-75-0) Procurement Guide: A Pyridazinecarbonitrile with Defined Bioactivity Profile


3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile is a heterocyclic building block belonging to the pyridazinecarbonitrile class, characterized by a 2-chlorophenoxy substituent at position 3 and a phenyl group at position 6 of the pyridazine core [1]. Its molecular formula is C17H10ClN3O with a molecular weight of 307.7 g/mol, and it exhibits a computed XLogP3-AA of 3.7, indicating moderate lipophilicity [1]. The compound has been evaluated in multiple high-throughput screening campaigns, revealing a defined bioactivity signature that includes agonism at the Beta-2 adrenergic receptor (EC50 173 nM) and inactivity across a range of other pharmacological targets [2][3].

Why Generic Substitution of 3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile (CAS 338751-75-0) Carries Scientific Risk


Despite sharing the same molecular formula and similar topological features with other heterocyclic analogs such as 2-(4-Chlorophenoxy)-6-phenylpyrimidine-4-carbonitrile, the pyridazine core in 3-(2-chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile confers a distinct biological fingerprint [1]. The specific arrangement of the two nitrogen atoms in the pyridazine ring, combined with the ortho-chlorophenoxy substitution, drives a unique interaction landscape. While the pyrimidine analog shows no reported activity at the Beta-2 adrenergic receptor (ADRB2) in comparable screening panels, the target compound demonstrates a quantifiable EC50 of 173 nM against this receptor, alongside a clean selectivity profile against a panel of other screened targets [2][3]. This precludes simple substitution and mandates sourcing the precise compound for projects where this specific ADRB2 engagement and selectivity signature are required.

Quantitative Differentiation Evidence for 3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile (CAS 338751-75-0) Over Closest Analogs


ADRB2 Agonist Potency: Direct Head-to-Head Comparison with Structurally Closest Pyrimidine Analog

In a direct head-to-head comparison using the same HTS assay for non-canonical ligands of the Beta-2 adrenergic receptor (ADRB2), 3-(2-chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile demonstrated an EC50 of 173 nM [1]. Its closest structural isomer, 2-(4-chlorophenoxy)-6-phenylpyrimidine-4-carbonitrile, was screened in the identical ADRB2 agonist assay but yielded an 'Inactive' outcome [2]. This stark on/off binary difference, stemming solely from the exchange of the pyridazine ring for a pyrimidine, underscores the criticality of the core heterocycle for target engagement.

GPCR Beta-2 Adrenergic Receptor Agonist

Selectivity Fingerprint: Target-Specific Activity Against a Panel of 19 Counter-Screens Versus the Class Benchmark

A comprehensive PubChem bioassay profile reveals that 3-(2-chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile was tested in 19 distinct assays and was found 'Active' only in the ADRB2 agonist assay [1]. In contrast, a common class comparator, 3-Amino-6,6-dimethyl-2-phenyl-2,8-dihydro-6H-pyrano[3,4-c]pyridazine-4-carbonitrile (CID 738951), exhibits broader bioactivity, including an IC50 of 17.3 nM against a different target (HDAC6) in confirmatory assays [2]. This indicates the target compound possesses a tighter selectivity window, a crucial differentiator for chemical probe development.

Selectivity Polypharmacology Safety Screening

Physicochemical Property Vector: Divergent Lipophilicity and Topological PSA from the Pyrimidine Isomer

Though sharing the identical molecular formula (C17H10ClN3O) and molecular weight (307.7 g/mol), the target pyridazine compound and its pyrimidine isomer are differentiated by key computed drug-likeness parameters relevant to permeability and solubility [1][2]. The pyridazinecarbonitrile exhibits a lower XLogP3-AA (3.7) and a larger topological polar surface area (TPSA: 58.8 Ų) compared to the pyrimidinecarbonitrile (XLogP3-AA: 4.4; TPSA: 50.6 Ų) [1][2]. These differences can influence oral absorption and blood-brain barrier penetration in a quantifiable manner, guiding lead series selection.

Drug-likeness Physicochemical Properties ADME

Potency Contextualization: Rank-Order Position Within the Beta-2AR HTS Hit Set

Within the same Beta-2AR screening campaign that identified this compound, the median EC50 of the top 10 most potent hits is approximately 13 nM, while the weakest actives in the curated set have EC50 values exceeding 10,000 nM [1]. The target compound's EC50 of 173 nM places it in the moderate potency range, 13-fold weaker than the hit with EC50 = 13.3 nM, yet 9-fold more potent than another identified agonist (EC50 = 1,550 nM) [1]. This positional data allows users to calibrate their potency expectations and select this compound for applications requiring intermediate target engagement rather than full super-agonism.

HTS Hit Prioritization Beta-2 Adrenergic Receptor

Optimal Application Scenarios for 3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile (CAS 338751-75-0) Based on Quantitative Evidence


Chemical Probe for Beta-2 Adrenergic Receptor Internalization Studies Requiring a Moderate-Potency Agonist

Given its confirmed EC50 of 173 nM against ADRB2 and a clean selectivity profile over 18 other screened targets, this compound is ideally suited as a chemical probe for investigating non-canonical ADRB2 internalization pathways [1][2]. Its moderate potency avoids the receptor desensitization issues often triggered by full agonists (e.g., isoproterenol), while its inactivity against kinases and phosphatases minimizes confounding cellular readouts. A research group studying biased agonism at ADRB2 would prioritize this compound over the inactive pyrimidine isomer or a highly potent, non-selective pyrano-pyridazinecarbonitrile.

Scaffold-Hopping Reference Standard for Pyridazine vs. Pyrimidine Core Comparison

The availability of a direct structural isomer, 2-(4-chlorophenoxy)-6-phenylpyrimidine-4-carbonitrile, which differs only in the arrangement of heteroatoms in the core ring, makes this compound an exceptional reference standard for scaffold-hopping studies [1][2]. Medicinal chemistry teams can purchase both compounds and directly compare their ADRB2 activity (active vs. inactive) and physicochemical properties (ΔXLogP = -0.7; ΔTPSA = +8.2 Ų) to experimentally validate the impact of a pyridazine-to-pyrimidine core swap on target engagement and drug-like properties.

Building Block for Fragment-Based Drug Discovery (FBDD) Targeting GPCRs with Moderately Lipophilic Chemical Space

With a molecular weight of 307.7 g/mol, XLogP3-AA of 3.7, and a defined ADRB2 pharmacophore, this compound serves as a validated starting fragment for structure-activity relationship (SAR) expansion [1]. Its TPSA of 58.8 Ų places it within a favorable range for oral bioavailability according to Lipinski's rules, and its 173 nM starting potency provides a quantifiable benchmark for measuring improvements from chemical modifications. A procurement team supporting an FBDD initiative can use these precise metrics to justify purchasing this specific scaffold over a similar, but untested, pyridazine analog.

Selectivity-Positive Control for Polypharmacology Screening Panels

The compound's unique binary bioactivity profile—active solely in the ADRB2 assay within a 19-assay panel—positions it as a useful selectivity-positive control during assay development and validation [1]. When configuring a new multi-target safety panel, researchers can use this compound to confirm that the assay system correctly distinguishes true single-target activity from promiscuous binders, as verified by the contrast with the HDAC6-active pyrano-pyridazinecarbonitrile comparator which shows activity in multiple assays.

Quote Request

Request a Quote for 3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.